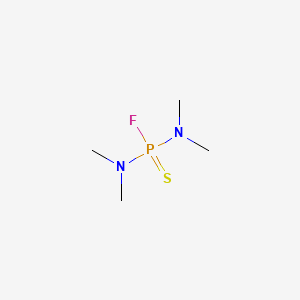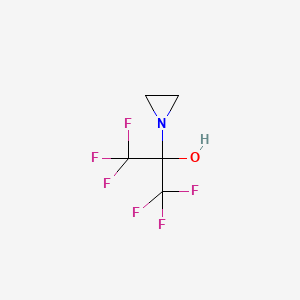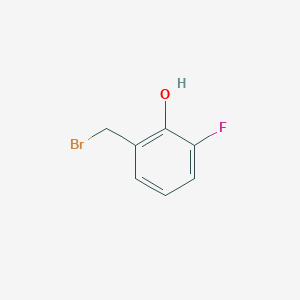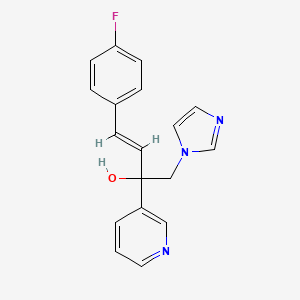
4-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-(3-pyridinyl)-3-buten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the fluoro-phenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis.
Coupling of the imidazole and pyridine rings: This step might involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Final assembly of the butenol structure: This can be achieved through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bond can be reduced to a single bond.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
類似化合物との比較
Similar Compounds
- (E)-4-(4-Chloro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
- (E)-4-(4-Methyl-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
- (E)-4-(4-Bromo-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol
Uniqueness
The presence of the fluoro group in (E)-4-(4-Fluoro-phenyl)-1-imidazol-1-yl-2-pyridin-3-yl-but-3-en-2-ol can impart unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties compared to its analogs.
特性
分子式 |
C18H16FN3O |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
(E)-4-(4-fluorophenyl)-1-imidazol-1-yl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H16FN3O/c19-17-5-3-15(4-6-17)7-8-18(23,13-22-11-10-21-14-22)16-2-1-9-20-12-16/h1-12,14,23H,13H2/b8-7+ |
InChIキー |
JXJYOUPEMAQRAH-BQYQJAHWSA-N |
異性体SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(/C=C/C3=CC=C(C=C3)F)O |
正規SMILES |
C1=CC(=CN=C1)C(CN2C=CN=C2)(C=CC3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


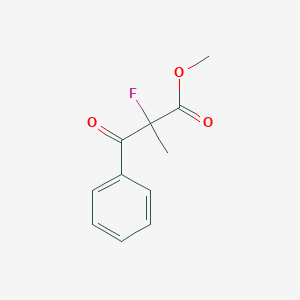

![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
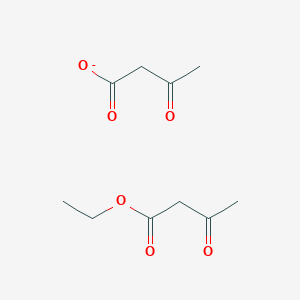


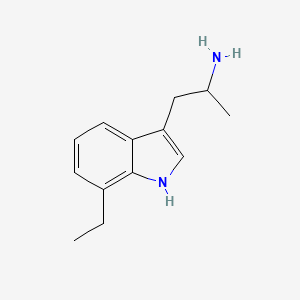
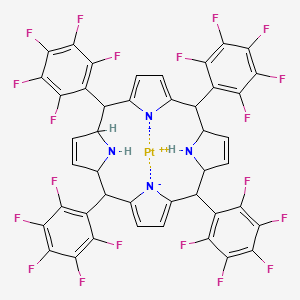
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
